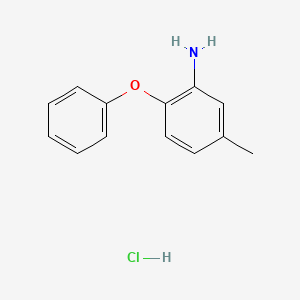

5-Methyl-2-phenoxyaniline hydrochloride

Description

5-Methyl-2-phenoxyaniline hydrochloride is an organic compound classified as a substituted aniline derivative. Its structure comprises an aniline backbone with a phenoxy group at the 2-position and a methyl group at the 5-position, forming a hydrochloride salt to enhance stability and solubility. The compound is listed in chemical databases such as Chembase, indicating its relevance in research and industrial settings .

Properties

IUPAC Name |

5-methyl-2-phenoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJFCHRBYIPQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenoxyaniline hydrochloride typically involves the following steps:

Nitration of Phenol: Phenol is nitrated to form 2-nitrophenol.

Reduction: The nitro group of 2-nitrophenol is reduced to form 2-aminophenol.

Etherification: 2-Aminophenol undergoes etherification with methyl iodide to form 5-methyl-2-phenoxyaniline.

Hydrochloride Formation: The final step involves the reaction of 5-methyl-2-phenoxyaniline with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of 5-Methyl-2-phenoxyaniline hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: 5-Methyl-2-phenoxyaniline hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into various amine derivatives using reagents such as lithium aluminum hydride.

Substitution: The aromatic ring of 5-Methyl-2-phenoxyaniline hydrochloride can undergo electrophilic substitution reactions, such as halogenation or nitration

Biological Activity

5-Methyl-2-phenoxyaniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula for 5-Methyl-2-phenoxyaniline hydrochloride is C13H13ClN2O. The structure features a phenoxy group attached to an aniline derivative, which is essential for its biological interactions.

Mechanisms of Biological Activity

5-Methyl-2-phenoxyaniline hydrochloride exhibits various biological activities attributed to its structural components. The phenoxy group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that 5-Methyl-2-phenoxyaniline hydrochloride has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Neuroprotective Effects

Studies have explored the neuroprotective properties of phenoxyaniline derivatives. These compounds are believed to provide protection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Activity : A study tested various derivatives of phenoxyaniline, including 5-Methyl-2-phenoxyaniline hydrochloride, against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating strong antibacterial properties .

- Neuroprotection : In vitro studies using SK-N-SH neuroblastoma cells demonstrated that 5-Methyl-2-phenoxyaniline hydrochloride could reduce cell death induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The IC50 values for cell viability were promising, suggesting potential therapeutic applications in neuroprotection .

- Antioxidant Activity : The compound was also assessed for its antioxidant capacity using DPPH radical scavenging assays. Results indicated that it effectively neutralized free radicals, contributing to its neuroprotective effects .

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Below is a detailed comparison of 5-methyl-2-phenoxyaniline hydrochloride with structurally related hydrochlorides, focusing on molecular features, applications, and safety profiles.

Table 1: Key Properties of 5-Methyl-2-phenoxyaniline Hydrochloride and Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Applications | Toxicity/Safety Notes |

|---|---|---|---|---|---|

| 5-Methyl-2-phenoxyaniline HCl | Not available† | C₁₃H₁₄ClNO | Phenoxy and methyl substituents on aniline | Research intermediate, potential pharma use | Limited toxicology data available |

| Methoxyacetyl Fentanyl HCl | [101365-54-2] | C₂₃H₃₀N₂O₃·HCl | Opioid backbone with methoxyacetyl group | Synthetic opioid (analgesic) | Toxicology not fully studied; high hazard |

| Thiophene Fentanyl HCl | [2306823-39-0] | C₂₄H₂₆N₂OS·HCl | Thiophene ring substitution | Synthetic opioid research | Toxicology not fully studied |

| Amitriptyline HCl | [549-18-8] | C₂₀H₂₃N·HCl | Tricyclic antidepressant structure | Depression/anxiety treatment | Well-characterized; monitored via HPLC |

| Pararosaniline HCl | [569-61-9] | C₁₉H₁₈N₃·HCl | Triphenylmethane dye core | Histological staining, industrial dye | Requires workplace exposure controls |

| 5-Chloro-2-methylaniline | [95-79-4] | C₇H₈ClN | Chloro and methyl substituents on aniline | Organic synthesis intermediate | Limited safety data; handled as hazardous |

Structural and Functional Insights

Fentanyl analogues (–4) exhibit complex opioid receptor-binding motifs, contrasting with the simpler aniline-derived structure of 5-methyl-2-phenoxyaniline HCl.

Safety and Handling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.